5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-cyano-3-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as TBAF (tetra-n-butylammonium fluoride) and acids like H2SO4 to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can modify the nitrile group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like TBAF and acids such as H2SO4.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets, making it useful in medicinal chemistry and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxysalicylidene-2-furfurylimine
- 3-Nitrosalicylidene-2-furfurylimine
- 3-Bromo-2-fluoro-5-hydroxyphenylacetonitrile
Uniqueness
5-Bromo-3-fluoro-2-hydroxyphenylacetonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
2-(5-bromo-3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2 |
InChI Key |
CHRWFCLTLJDEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.